1-[2-(3-Methylphenyl)hexyl]-1H-imidazole
Description
1-[2-(3-Methylphenyl)hexyl]-1H-imidazole is an alkyl-substituted imidazole derivative featuring a hexyl chain bridging the imidazole nitrogen and a 3-methylphenyl group. The imidazole core is a five-membered aromatic heterocycle with two nitrogen atoms, conferring both hydrogen-bonding capacity and moderate basicity.
Properties
CAS No. |
61055-62-7 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
1-[2-(3-methylphenyl)hexyl]imidazole |
InChI |
InChI=1S/C16H22N2/c1-3-4-7-16(12-18-10-9-17-13-18)15-8-5-6-14(2)11-15/h5-6,8-11,13,16H,3-4,7,12H2,1-2H3 |
InChI Key |
FBAYRECYFIFOBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their properties, emphasizing substituent effects, physicochemical characteristics, and applications.
Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives
Key Observations:
Substituent Effects on Lipophilicity and Bioactivity: The 3-methylphenyl group in the target compound contributes to moderate lipophilicity (predicted log P ~5.2), comparable to antifungal imidazoles like TIO (log P ~4.4) . In contrast, electron-withdrawing groups (e.g., sulfonyl, nitro in ) reduce log P but enhance reactivity for electrophilic interactions. Phenoxy-substituted analogs (e.g., 2,4-dimethylphenoxy in ) exhibit lower log P (~4.8) due to oxygen's polarity, balancing lipophilicity with solubility.
Chain Length and Functionalization :
- Hexyl chains (as in the target compound and derivatives) optimize lipophilicity for membrane penetration, critical for antimicrobial or CNS-targeting drugs. Shorter chains (e.g., ethyl in TIO ) may limit tissue distribution.
- Aromatic extensions (e.g., biphenyl in ) drastically increase log P (~6.1), favoring hydrophobic binding pockets in enzymes or receptors.
Biological and Catalytic Applications: Phenoxyhexyl imidazoles () show antimycobacterial activity, likely due to membrane disruption or enzyme inhibition . Biphenyl-methyl derivatives () are used in Pd-catalyzed reactions, where bulky substituents stabilize transition states .
Synthetic Strategies :
- Similar compounds are synthesized via alkylation (e.g., hexyl bromide coupling to imidazole) or multi-component condensations (e.g., ). The target compound could be prepared by reacting 1H-imidazole with 2-(3-methylphenyl)hexyl bromide under basic conditions .
Q & A
Q. What are the optimal synthetic routes and characterization methods for 1-[2-(3-Methylphenyl)hexyl]-1H-imidazole?
Methodological Answer: Synthesis typically involves multi-step alkylation and coupling reactions. For example:
- Step 1: Prepare the imidazole core via cyclization of amidines or via Pd-catalyzed cross-coupling reactions under inert atmospheres .
- Step 2: Introduce the hexyl chain via N-alkylation using 1-bromohexane derivatives. The 3-methylphenyl group is attached via Suzuki-Miyaura coupling with a boronic acid precursor .
- Characterization: Confirm structure using -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.3 ppm for methyl groups) and -NMR. Elemental analysis (C, H, N) and HRMS validate purity .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
- Cytotoxicity: Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins. Compare IC values with therapeutic concentrations .
Q. What analytical techniques are critical for verifying purity and stability during storage?
Methodological Answer:
- HPLC-PDA: Use a C18 column (acetonitrile/water gradient) to monitor degradation products.
- Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition temperatures above 200°C indicate robust storage conditions) .
- Moisture Sensitivity: Conduct Karl Fischer titration to ensure anhydrous storage .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation/arylation steps be addressed?
Methodological Answer:
- Catalyst Optimization: Use Pd(OAc) with ligands like XPhos to enhance selectivity during aryl coupling. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction pathways .
- Kinetic Studies: Monitor reaction progress via in-situ FTIR to identify intermediates. Adjust temperature (e.g., 80–100°C) to favor desired products .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes). Analyze binding energies (< -7 kcal/mol suggests strong affinity) .
- ADMET Prediction: Employ SwissADME to evaluate logP (optimal range: 2–5), bioavailability, and CYP450 inhibition risks .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting MIC values)?
Methodological Answer:
- Meta-Analysis: Aggregate data from PubMed, Scopus, and patent databases (e.g., Espacenet) using keywords like "imidazole derivatives + antimicrobial." Apply statistical tools (e.g., random-effects model) to identify outliers .
- Experimental Replication: Standardize assay conditions (e.g., inoculum size, growth media) across labs. Validate with orthogonal methods (e.g., time-kill assays vs. microdilution) .
Research Design and Data Interpretation
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Q. What strategies mitigate toxicity risks in preclinical development?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
